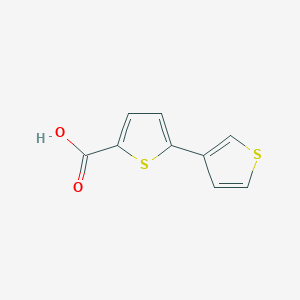

5-(3-Thienyl)thiophene-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Thienyl)thiophene-2-carboxylic acid is a compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are known for their diverse applications in materials science, pharmaceuticals, and organic electronics. The specific structure of 5-(3-Thienyl)thiophene-2-carboxylic acid suggests that it may have interesting chemical and physical properties, as well as potential for various applications.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various routes. For instance, a convenient route to thieno[3,2-b]thiophene-2-carboxyaldehyde, a related compound, is described for the synthesis of new 5-n-decylthieno[3,2-b]thiophene-2-carboxylic acid. This process involves the formation of novel supramolecular liquid-crystalline complexes through intermolecular hydrogen bonding . Additionally, the synthesis of 5-(4-alkoxyphenyl)thieno[3,2-b]thiophene-2-carboxylate esters via a Pd(0)-catalyzed Suzuki–Miyaura coupling approach indicates the versatility of thiophene derivatives in forming various ester mesogens . These methods highlight the synthetic accessibility of thiophene derivatives, including 5-(3-Thienyl)thiophene-2-carboxylic acid.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial in determining their properties and applications. For example, the X-ray diffraction study of 5-methyl-2-thiophenecarboxylic acid reveals the presence of O-H...O hydrogen bonds and C-H...O and S...S non-bonded intermolecular interactions, which stabilize the crystal structure . These interactions are likely to be present in 5-(3-Thienyl)thiophene-2-carboxylic acid as well, influencing its crystallinity and stability.

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that are essential for their functionalization and application. The Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid with different arylboronic acids leads to the synthesis of novel thiophene-based derivatives, which exhibit good spasmolytic effects . This demonstrates the reactivity of thiophene carboxylic acids and their potential in medicinal chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The mass spectra of substituted thiophene-2-carboxylic acids show that the fragmentation patterns can be influenced by substituents, indicating the importance of molecular structure in determining the mass spectrometric behavior of these compounds . Furthermore, the liquid-crystalline properties of thiophene derivatives, as seen in the formation of the smectic C phase in certain ester mesogens, suggest that 5-(3-Thienyl)thiophene-2-carboxylic acid may also exhibit unique phase behavior .

Scientific Research Applications

-

Medicinal Chemistry

- Thiophene-based analogs are a potential class of biologically active compounds .

- They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

- For example, suprofen has a 2-substituted thiophene framework and is known as nonsteroidal anti-inflammatory drug .

-

Industrial Chemistry and Material Science

-

Organic Electronics

- Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) .

- They are also used in organic field-effect transistors (OFETs) .

- Some derivatives of thieno [3,2- b ]thiophene end-capped with phenyl units have been synthesized and characterized for thin-film transistor (TFT) applications .

- These compounds possess limited solubility in common organic solvents, which makes them promising candidates for organic electronic devices prepared by vapor evaporation .

properties

IUPAC Name |

5-thiophen-3-ylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S2/c10-9(11)8-2-1-7(13-8)6-3-4-12-5-6/h1-5H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUZWQKDXTFZYAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366013 |

Source

|

| Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Thienyl)thiophene-2-carboxylic acid | |

CAS RN |

60141-31-3 |

Source

|

| Record name | 5-(3-thienyl)thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-Dimethyl-2-(2-propyn-1-ylthio)thieno[2,3-D]pyrimidin-4-amine](/img/structure/B1332740.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B1332768.png)

![N-[3-(2,1,3-benzothiadiazol-5-ylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B1332775.png)